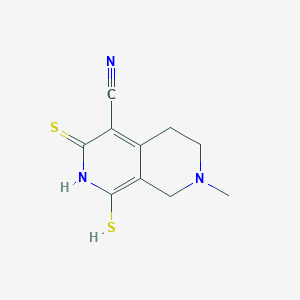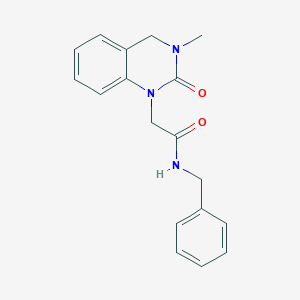
7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with disulfanyl and carbonitrile functional groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of a base such as triethylamine. This reaction yields a thiopyrano compound, which is then reacted with morpholine to form the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The disulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted naphthyridine derivatives. These products can further undergo additional chemical transformations to yield more complex molecules.
Scientific Research Applications
7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The disulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The carbonitrile group can interact with nucleophilic sites in biological molecules, affecting their function. These interactions result in the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 2,6-Naphthyridine
Uniqueness
7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is unique due to the presence of both disulfanyl and carbonitrile functional groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other naphthyridine derivatives, making this compound particularly interesting for further research and development .
Properties
Molecular Formula |
C10H11N3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
7-methyl-1-sulfanyl-3-sulfanylidene-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11N3S2/c1-13-3-2-6-7(4-11)9(14)12-10(15)8(6)5-13/h2-3,5H2,1H3,(H2,12,14,15) |
InChI Key |
DNJQXLJIDZTGQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C(=S)NC(=C2C1)S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[4-(Quinoxalin-2-yl)benzyl]oxy}phenyl)quinoxaline](/img/structure/B11069559.png)
![1'-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11069570.png)

![1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)pyrrolidin-2-yl acetate](/img/structure/B11069591.png)
![Quinoline, 2-methyl-4-(5-styryl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11069597.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea](/img/structure/B11069599.png)

![3-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid](/img/structure/B11069614.png)
![4-methoxy-N-[(2Z)-3-[(4-methoxynaphthalen-1-yl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-sulfonamide](/img/structure/B11069615.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11069616.png)
![Quinoline, 4-[5-[2-(4-fluorophenyl)vinyl]-[1,2,4]oxadiazol-3-yl]-2-methyl-](/img/structure/B11069624.png)
![1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069630.png)
![Methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate](/img/structure/B11069632.png)

